molecular formula C17H17FN2O B11347551 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole

Katalognummer: B11347551
Molekulargewicht: 284.33 g/mol
InChI-Schlüssel: RKRCIRINSPDYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzodiazole ring and a 2,5-dimethylphenoxyethyl group at the 1-position. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the 2,5-Dimethylphenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the 2,5-dimethylphenoxyethyl group is attached to the benzodiazole ring. This can be achieved using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2,5-dimethylphenoxyethyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the specific positioning of the fluorine atom and the 2,5-dimethylphenoxyethyl group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Eigenschaften

Molekularformel

C17H17FN2O

Molekulargewicht

284.33 g/mol

IUPAC-Name

2-[1-(2,5-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-4-5-11(2)16(8-10)21-12(3)17-19-14-7-6-13(18)9-15(14)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI-Schlüssel

RKRCIRINSPDYQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OC(C)C2=NC3=C(N2)C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.